
STING agonist-35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-35 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune system. This pathway plays a significant role in the body’s defense against infections and cancer by inducing the production of type I interferons and other cytokines . This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of STING agonist-35 involves several synthetic steps. One common method includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route typically involves the following steps:
Formation of Lipid Nanoparticles: Lipid nanoparticles are prepared by hydrating a lipid film with an aqueous ammonium sulfate solution, followed by vortexing and ultrasound treatment.
Encapsulation of STING Agonist: The STING agonist is then encapsulated within the lipid nanoparticles, which helps in maintaining its stability and enhancing its delivery to target cells.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring the consistency and purity of the final product. This includes optimizing the encapsulation efficiency and stability of the lipid nanoparticles, as well as ensuring the reproducibility of the synthetic steps .
Analyse Chemischer Reaktionen
Types of Reactions: STING agonist-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
STING agonist-35 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the production of type I interferons.
Infectious Disease Research: Investigated for its potential to enhance immune responses against viral and bacterial infections.
Autoimmune Disease Research: Studied for its role in modulating immune responses in autoimmune diseases.
Wirkmechanismus
STING agonist-35 exerts its effects by activating the STING pathway. Upon activation, STING induces the production of type I interferons and other cytokines, which play a crucial role in the immune response . The activation of STING leads to the phosphorylation of the transcription factor interferon regulatory factor 3 (IRF3), which then translocates to the nucleus and induces the expression of interferon-stimulated genes . This cascade of events enhances the immune response against tumors and infections .
Vergleich Mit ähnlichen Verbindungen
STING agonist-35 is unique in its ability to activate the STING pathway effectively. Similar compounds include:
Cyclic Dinucleotides (CDNs): These are the first-generation STING agonists, which include cyclic GMP-AMP (cGAMP).
Non-CDN STING Agonists: These include compounds like dimeric amidobenzimidazole (diABZI), which have shown promise in preclinical studies.
This compound stands out due to its enhanced stability and delivery mechanisms, making it a promising candidate for further research and clinical applications .
Eigenschaften
Molekularformel |
C21H20F2N8Na2O11P2S |
|---|---|
Molekulargewicht |
738.4 g/mol |
IUPAC-Name |
disodium;7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-3,12-dioxido-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O11P2S.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(39-21)2-38-44(36,45)42-14-9(3-37-43(34,35)41-15)40-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,35)(H,36,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11+,13?,14?,15+,20-,21-,44?;;/m1../s1 |
InChI-Schlüssel |
FIBYBBVCGJOJGU-NFTCVINWSA-L |
Isomerische SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


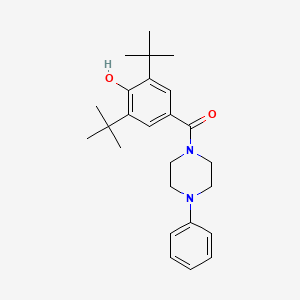
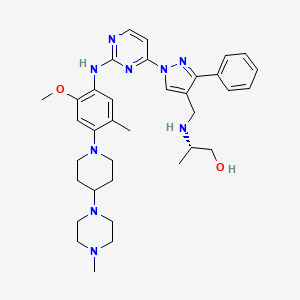

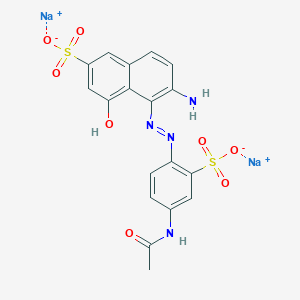
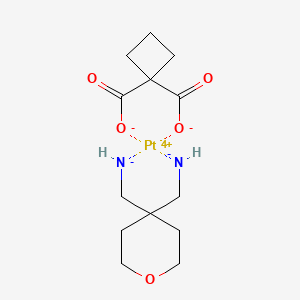
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
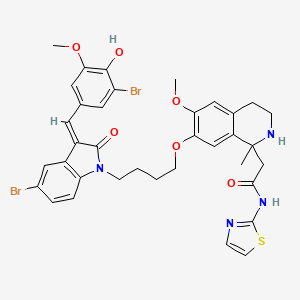
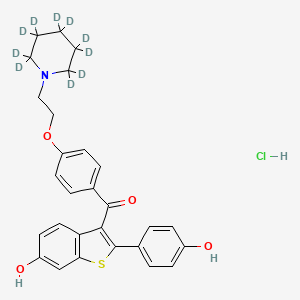

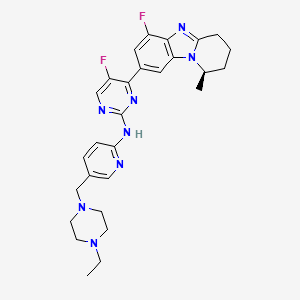

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
